1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol CAS number 737003-45-1
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol CAS number 737003-45-1
An In-depth Technical Guide to 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS 737003-45-1)
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, a heterocyclic compound built upon the privileged 7-azaindole scaffold. While specific biological data for this exact molecule is not extensively published, its structural features make it a highly valuable intermediate and building block in medicinal chemistry. This document synthesizes information on its physicochemical properties, proposes a robust synthetic pathway, and contextualizes its potential applications within drug discovery, particularly in the development of kinase inhibitors. We will explore the chemical rationale behind its synthesis and potential biological roles, supported by detailed experimental protocols and established safety guidelines.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine nucleus, commonly known as 7-azaindole, is a cornerstone of modern medicinal chemistry.[1] Classified as a "privileged scaffold," its structure is a bioisostere of both indole and the purine core of adenosine triphosphate (ATP).[2] This mimicry allows 7-azaindole derivatives to effectively compete for the ATP binding site of numerous protein kinases, making them a prolific source of kinase inhibitors.[2]
The strategic placement of a nitrogen atom in the six-membered ring introduces a hydrogen bond acceptor site, which can be crucial for anchoring a molecule within a protein's active site, often interacting with the "hinge region" of a kinase. Consequently, this scaffold is integral to numerous clinical candidates and approved drugs targeting diseases ranging from cancer to inflammatory disorders.[3][4]
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS 737003-45-1) is a specific derivative of this important class. It possesses two key features for further chemical elaboration:
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N1-Methyl Group: The methylation at the pyrrole nitrogen removes a hydrogen bond donor. This is a common medicinal chemistry strategy to block metabolic N-dealkylation, improve cell permeability, or fine-tune binding interactions by preventing an undesirable hydrogen bond.
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C5-Hydroxyl Group: The phenolic hydroxyl group is a versatile chemical handle. It can act as a hydrogen bond donor/acceptor or serve as a reactive site for introducing a vast array of side chains via etherification, thereby enabling structure-activity relationship (SAR) studies.
This guide positions the title compound not as an end-point therapeutic itself, but as a critical, strategically-designed intermediate for constructing more complex and potent biologically active molecules.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is essential for its application in synthesis and screening. The key characteristics of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol are summarized below.
| Property | Value | Source |
| CAS Number | 737003-45-1 | [5] |
| Molecular Formula | C₈H₈N₂O | [5] |
| Molecular Weight | 148.16 g/mol | [5] |
| Appearance | Solid (Typical) | [5] |
| Melting Point | 137.5 °C | [6] |
| SMILES | Cn1ccc2cc(O)cnc12 | [5] |
| InChI Key | KZIKASUARYIORO-UHFFFAOYSA-N | [5] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis begins with a protected 5-bromo-7-azaindole and proceeds through a copper-catalyzed hydroxylation to yield the key intermediate, 1H-pyrrolo[2,3-b]pyridin-5-ol. This intermediate is then methylated at the N1 position.
Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridin-5-ol. This step utilizes a copper(II) acetylacetonate catalyzed hydroxylation of a bromo-azaindole precursor.[7][8] The triisopropylsilyl (TIPS) group serves to protect the pyrrole nitrogen during this transformation and is subsequently removed during acidic workup. The use of a copper catalyst is a standard and effective method for forming phenol-like C-O bonds from aryl halides.
Step 2: N-Methylation. The pyrrole NH in 1H-pyrrolo[2,3-b]pyridin-5-ol is weakly acidic. Treatment with a strong, non-nucleophilic base such as sodium hydride (NaH) will deprotonate the nitrogen to form the corresponding anion. This anion then acts as a nucleophile, readily attacking an electrophilic methyl source like methyl iodide (CH₃I) in an Sₙ2 reaction to yield the final N-methylated product.
Expected Spectroscopic Characterization
For structural confirmation, the following spectroscopic signatures are anticipated:
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¹H NMR (in DMSO-d₆):
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N-CH₃: A sharp singlet around 3.7-3.9 ppm.
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Aromatic Protons: A set of doublets and triplets between 6.5 and 8.0 ppm, corresponding to the protons on the pyrrolo-pyridine ring system.
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OH Proton: A broad singlet, typically downfield (>9.0 ppm), which would disappear upon D₂O exchange.
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Pyrrole Protons (H2, H3): Doublets around 6.5-7.5 ppm.
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¹³C NMR (in DMSO-d₆):
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N-CH₃: A signal around 30-35 ppm.
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Aromatic Carbons: Multiple signals in the 100-155 ppm range. The carbon bearing the hydroxyl group (C5) would be expected at the lower-field end of this range.
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Mass Spectrometry (ESI+):
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The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 149.17.
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Biological Context and Potential Applications in Drug Discovery
The true value of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol lies in its potential as a scaffold for developing potent and selective inhibitors of protein kinases, which are critical regulators of cell signaling.
Role as a Kinase Inhibitor Fragment
Abnormal activation of kinase signaling pathways is a hallmark of many cancers and inflammatory diseases.[9] The 7-azaindole core of the title compound is adept at binding to the ATP pocket of kinases. The pyridine nitrogen (at position 7) often forms a crucial hydrogen bond with the "hinge region" of the kinase, mimicking the interaction of adenine.
The compound can serve as a starting point for developing inhibitors against various kinase families, including:
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Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various tumors. Numerous potent FGFR inhibitors are based on the 7-azaindole scaffold.[9][10]
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Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1): This kinase is involved in regulating electrolyte balance and cell proliferation, making it a target for cardiovascular and renal diseases.[11]
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Other Kinases: The scaffold has also been used to develop inhibitors for Aurora kinases, Rho kinases (ROCK), and others involved in cell cycle control and proliferation.[3]
In this context, the 5-hydroxyl group of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is the key attachment point (the 'R-group' vector) for building out larger chemical structures that can occupy the hydrophobic regions of the ATP pocket, thereby conferring both potency and selectivity.
Experimental Protocols
The following protocols are provided as a guide for researchers. All procedures should be conducted by trained personnel in a suitable laboratory environment, using appropriate personal protective equipment (PPE).
Protocol: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Objective: To synthesize the title compound from its parent phenol.
Materials:
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1H-pyrrolo[2,3-b]pyridin-5-ol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Methyl iodide (CH₃I)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, nitrogen inlet, syringes
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1H-pyrrolo[2,3-b]pyridin-5-ol (1.0 eq). Dissolve it in anhydrous DMF.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: NaH reacts with DMF at elevated temperatures; maintaining 0 °C is crucial for safety and to prevent side reactions. The evolution of H₂ gas indicates successful deprotonation.
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Stirring: Allow the mixture to stir at 0 °C for 30 minutes.
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Methylation: Add methyl iodide (1.2 eq) dropwise via syringe. Causality Note: Adding the electrophile slowly prevents a rapid exotherm.
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Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize any remaining NaH.
-
Extraction: Dilute the mixture with water and extract three times with ethyl acetate.
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Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel to obtain the pure 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol.
Protocol: In Vitro Kinase Activity Assay (Conceptual)
Objective: To assess the inhibitory potential of a compound against a target kinase. The ADP-Glo™ Kinase Assay is a common and robust method.[12]
Principle: This assay measures the amount of ADP produced during a kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration, and therefore, to kinase activity. Inhibition is measured as a decrease in luminescence.
Workflow Diagram:
Procedure:
-
Kinase Reaction: In a multi-well plate, combine the target kinase, its specific substrate, ATP, and varying concentrations of the test compound (e.g., 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol derivative). Include positive (no inhibitor) and negative (no kinase) controls. Incubate at the optimal temperature for the kinase (e.g., 30 °C).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and consume any unreacted ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent. This contains enzymes that convert the ADP produced in step 1 into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
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Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Safety and Handling
As a research chemical, 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol should be handled with care.
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GHS Hazard Classification: Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed).[5]
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Precautions:
-
Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with water.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion and Future Outlook
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a strategically valuable molecule for drug discovery. While it may not possess potent biological activity in its own right, its 7-azaindole core provides a proven framework for kinase inhibition. The combination of a blocked N1-position and a functionalizable C5-hydroxyl group makes it an ideal starting point for library synthesis and lead optimization campaigns. Future research will likely involve using this compound as a core intermediate to synthesize novel derivatives targeting specific kinases implicated in oncology, immunology, and other therapeutic areas. Its utility lies in its potential to unlock new, potent, and selective medicines.
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National Center for Biotechnology Information. (2015). Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1H-pyrrolo[2,3-f]quinoline and Isoquinoline Derivatives: Synthesis and Antiproliferative Activity. PubMed. Retrieved from [Link]
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